molecular formula C17H15N3O3S B2610597 Methyl 4-[(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate CAS No. 896335-95-8

Methyl 4-[(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate

Cat. No. B2610597
CAS RN: 896335-95-8
M. Wt: 341.39
InChI Key: DFIKNWXBJGWSBH-UHFFFAOYSA-N
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Description

Methyl 4-[(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate , also known by its IUPAC name 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid , is a chemical compound with the molecular formula C10H8N2O3 . It belongs to the class of pyrido[1,2-a]pyrimidine derivatives. The compound’s structure consists of a benzoate group attached to a pyrido[1,2-a][1,3,5]triazine ring via a sulfanyl methyl linker .


Molecular Structure Analysis

The molecular structure of this compound comprises a fused pyrido[1,2-a]pyrimidine ring system with an attached benzoate group. The sulfur atom bridges the pyrido[1,2-a][1,3,5]triazine moiety and the benzoate fragment. The detailed three-dimensional arrangement of atoms can be visualized using molecular modeling software .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 225°C (decomposition) .
  • Boiling Point : Predicted to be around 374.0°C .
  • Density : Estimated at 1.42 g/cm3 .
  • Acid Dissociation Constant (pKa) : Predicted value of approximately -0.65 .

Scientific Research Applications

Crystallography and Structural Studies

Methyl 4-[(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate: has been investigated for its crystal structure. In a recent study, its monoclinic crystal form was characterized, revealing key parameters such as unit cell dimensions, bond lengths, and angles . Understanding its crystal structure aids in predicting its behavior in different environments and interactions with other molecules.

Anti-Inflammatory and Analgesic Properties

Indole derivatives, including compounds related to our target molecule, have shown promising anti-inflammatory and analgesic activities. While specific studies on this exact compound are limited, exploring its structural features and potential interactions with biological targets could provide valuable insights . Researchers are keen to uncover its pharmacological effects and mechanisms.

Antioxidant Potential

The presence of sulfur and aromatic rings in Methyl 4-[(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate suggests potential antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Further investigations are needed to assess its radical-scavenging abilities and potential health benefits .

Maillard Reaction Intermediates

This compound may participate in the Maillard reaction, a complex series of chemical reactions that occur during cooking and food processing. Specifically, it could contribute to the antioxidant properties of Maillard reaction intermediates. Researchers are interested in understanding its role in flavor development, browning, and nutritional implications .

Agrochemical Applications

Given its structural features, Methyl 4-[(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate might find applications in agrochemicals. Its potential as a pesticide, herbicide, or growth regulator warrants further exploration. Researchers aim to balance efficacy with environmental safety in crop protection .

Safety and Hazards

Safety information for this compound is essential for handling and laboratory use. Refer to the provided Material Safety Data Sheet (MSDS) for detailed safety precautions, storage guidelines, and handling procedures .

properties

IUPAC Name

methyl 4-[(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-11-7-8-20-14(9-11)18-16(19-17(20)22)24-10-12-3-5-13(6-4-12)15(21)23-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIKNWXBJGWSBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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